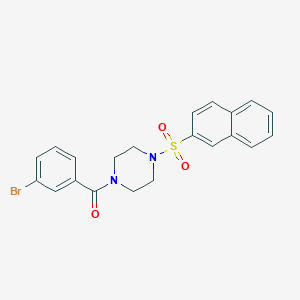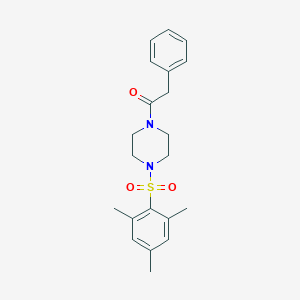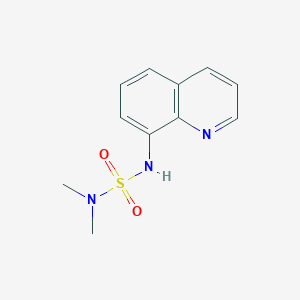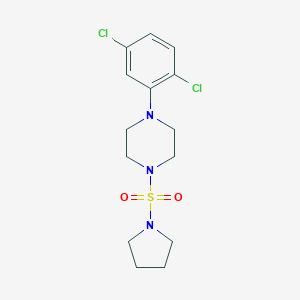
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes an acetylphenyl group and a trimethylpyrazolyl group attached to a butanamide backbone
準備方法
The synthesis of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 3,4,5-trimethyl-1H-pyrazole with an appropriate halogenated precursor under basic conditions.
Acylation of the phenyl ring: The 4-position of the phenyl ring is acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling reaction: The acetylated phenyl compound is then coupled with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final butanamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or amide groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar compounds to N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide include other pyrazole derivatives and acetylphenyl compounds. For example:
N-(4-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the trimethyl groups on the pyrazole ring, which may affect its reactivity and binding properties.
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide: Substitutes the acetyl group with a methyl group, potentially altering its chemical and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications compared to its analogs.
特性
IUPAC Name |
N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)10-18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOCQFGJYDZSJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B497043.png)





![2,4-dimethyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497054.png)






